Therapeutic potential of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffolds
Therapeutic potential of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffolds
An In-Depth Technical Guide to the Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol Scaffolds
Foreword: Unlocking a Privileged Scaffold in Modern Drug Discovery
The 2,3,4,5-tetrahydro-1H-2-benzazepine framework, and specifically its 5-hydroxy substituted variant, represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, combined with multiple points for synthetic diversification, has allowed for the development of potent and selective modulators for a remarkable range of biological targets. This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of this scaffold's potential. We will explore the causal relationships behind synthetic strategies, dissect the pharmacological data to understand structure-activity relationships, and provide actionable, field-tested protocols for researchers aiming to innovate within this chemical space. Our focus is on not just the "what," but the "why" and the "how," empowering drug development professionals to leverage this versatile core for next-generation therapeutics.
Section 1: The Benzazepine Core - A Structural and Synthetic Overview
The 2,3,4,5-tetrahydro-1H-2-benzazepine is a seven-membered heterocyclic ring fused to a benzene ring. The inclusion of a hydroxyl group at the 5-position introduces a critical hydrogen bonding donor/acceptor site, significantly influencing pharmacokinetic properties and target engagement.
Strategic Approaches to Synthesis
The construction of the benzazepine nucleus is a non-trivial synthetic challenge, with ring strain and entropy working against cyclization. Consequently, several robust methods have been developed, each with distinct advantages.
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Ring-Closing Metathesis (RCM): A powerful strategy that has gained favor for its functional group tolerance. The general approach involves synthesizing a diallylated acetanilide precursor, which then undergoes RCM using a Grubbs-type catalyst to form the seven-membered ring. This method was instrumental in preparing 2,3-dihydro-[1H]-2-benzazepines, which can be subsequently hydroxylated and oxidized to yield the desired 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones.[1]
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Intramolecular Heck Arylation: This palladium-catalyzed cross-coupling reaction provides an efficient route to the benzazepine core. It is particularly useful for creating specific substitution patterns on the aromatic ring.
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Reductive Amination/Cyclization: A classical yet effective method. This pathway often involves the cyclization of a precursor containing both an amine and a carbonyl or aldehyde group, which can be formed from a dialkylated 1,3-dithiane. This approach was used to generate the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one scaffold.[1]
The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for stereochemical control. For instance, RCM offers excellent control over the initial dihydrobenzazepine structure, which can then be elaborated upon.
General Synthetic Workflow Example
The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzazepine, highlighting key decision points for diversification.
Caption: PARP-1 inhibition leading to synthetic lethality in cancer cells.
Summary of Biological Activities
The diverse activities of this scaffold are summarized below.
| Target Class | Specific Target | Therapeutic Area | Representative Compound/Series | Reference |
| Dopamine Receptors | D1 Antagonist | CNS Disorders (e.g., Schizophrenia) | SCH 23390 | [2] |
| Serotonin Receptors | 5-HT2A Agonist | CNS Disorders | Benzazepine Derivatives | [3] |
| NMDA Receptors | GluN2B Imaging Agent | Neurological Disorders | [18F]PF-NB1 | [4] |
| Muscarinic Receptors | M3 Antagonist | Overactive Bladder, COPD | 5-hydroxy-tetrahydro-benzazepin-4-ones | [1] |
| DNA Repair Enzymes | PARP-1 Inhibitor | Oncology | Compound 11b | [5] |
Section 3: Validated Experimental Protocols
To facilitate research in this area, we provide detailed protocols for key assays used to characterize these compounds. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol: Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A)
This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
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Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.
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Radioligand: [3H]-ketanserin (Specific Activity: ~50 Ci/mmol).
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Non-specific binding control: 1 µM Methysergide.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Test compounds dissolved in DMSO.
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96-well assay plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
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Preparation: Thaw cell membranes on ice. Dilute in assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).
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Assay Plate Setup:
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Total Binding Wells: Add 50 µL assay buffer.
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Non-Specific Binding (NSB) Wells: Add 50 µL of 1 µM Methysergide.
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Test Compound Wells: Add 50 µL of test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).
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Radioligand Addition: Add 50 µL of [3H]-ketanserin (at a final concentration of ~1 nM) to all wells.
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Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.
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Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
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Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
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Data Analysis:
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Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
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Protocol: Flow Cytometry Assay for Apoptosis Induction
This protocol quantifies apoptosis in cancer cells (e.g., A549) treated with a test compound using Annexin V and Propidium Iodide (PI) staining.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Interpretation:
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Annexin V-/PI- (Lower Left Quadrant): Live, healthy cells.
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Annexin V+/PI- (Lower Right Quadrant): Early apoptotic cells.
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Annexin V+/PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
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Annexin V-/PI+ (Upper Left Quadrant): Necrotic cells.
An effective pro-apoptotic compound will show a dose-dependent increase in the population of cells in the lower-right and upper-right quadrants. [5]
Section 4: Conclusion and Future Perspectives
The 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffold has unequivocally demonstrated its value as a versatile and potent core for drug discovery. Its successful application in developing selective ligands for CNS receptors, muscarinic antagonists, and first-in-class PARP-1 inhibitors underscores its therapeutic potential across disparate fields like neuropharmacology, pulmonology, and oncology.
The future of this scaffold lies in further exploration and refinement. Key opportunities include:
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Stereoselective Synthesis: Developing robust asymmetric syntheses to access single enantiomers, which often possess improved potency and reduced off-target effects.
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Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core and its substituents to explore new chemical space and target profiles.
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Targeting New Disease Areas: Leveraging the scaffold's proven ability to interact with diverse protein families to explore its potential against inflammatory, metabolic, or infectious diseases.
For researchers and drug development professionals, the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffold is not merely a starting point but a validated foundation upon which the next generation of innovative medicines can be built.
References
- Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals.
- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
- Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry.
- Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors.
- Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed.
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Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[4]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.
- From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds.
- synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed.
- List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. MDPI.
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- 1. researchgate.net [researchgate.net]
- 2. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 4. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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